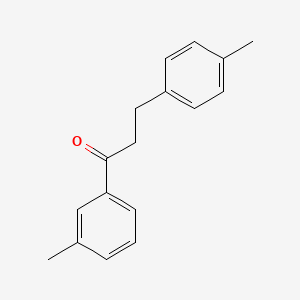

3'-Methyl-3-(4-methylphenyl)propiophenone

Description

Significance of Substituted Propiophenone (B1677668) Architectures in Organic Synthesis and Functional Material Design

Substituted propiophenone architectures are of paramount importance in the realm of modern organic chemistry and materials science. In organic synthesis, the propiophenone core serves as a versatile scaffold for the construction of a wide array of more complex molecules. The presence of the carbonyl group allows for a multitude of chemical transformations, including reductions to alcohols, additions of nucleophiles, and reactions at the α- and β-positions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For instance, propiophenone derivatives are key intermediates in the synthesis of various biologically active compounds, including analgesics, anti-inflammatory agents, and psychotropic drugs.

In the domain of functional material design, the aromatic rings of substituted propiophenones can be tailored to influence the electronic and photophysical properties of materials. By introducing specific substituents, chemists can fine-tune properties such as liquid crystallinity, and performance in electronic devices. The exploration of these compounds contributes to the development of new organic materials with tailored functionalities.

The Position of 3'-Methyl-3-(4-methylphenyl)propiophenone within Substituted Ketone Research

This compound, a diarylpropanone derivative, occupies a specific niche within the extensive family of substituted ketones. Its structure, featuring two different methyl-substituted phenyl rings, makes it an interesting subject for synthetic and mechanistic studies. The dissymmetry in its structure could be relevant in stereoselective reactions and in the investigation of structure-activity relationships in medicinal chemistry.

While extensive research on this specific molecule is not widely documented in publicly available literature, its chemical identity is established. The compound is recognized by the Chemical Abstracts Service (CAS) with the number 898768-45-1. epa.govevitachem.comichemistry.cnbldpharm.com Another CAS number, 898790-33-5, has also been associated with a similar structure, highlighting potential ambiguities in chemical databases. bldpharm.comneworgchem.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-one |

| CAS Number | 898768-45-1 |

| Molecular Formula | C₁₇H₁₈O |

| Molecular Weight | 238.32 g/mol |

The synthesis of this compound can be envisioned through established synthetic methodologies for β-aryl ketones. Two primary retrosynthetic approaches are the Friedel-Crafts acylation and the Michael addition.

Friedel-Crafts Acylation: This approach could involve the reaction of m-xylene (B151644) with 3-(4-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst. Alternatively, a Friedel-Crafts reaction between toluene (B28343) and 3-(3-methylphenyl)propanoyl chloride could be employed. The regioselectivity of the acylation on the substituted aromatic rings would be a key consideration in these synthetic routes. wikipedia.orgrsc.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com

Michael Addition: A conjugate addition of an organometallic reagent, such as a p-tolyl cuprate, to a chalcone (B49325) precursor, specifically 1-(m-tolyl)prop-2-en-1-one, would yield the desired product. This method is a powerful tool for the formation of carbon-carbon bonds at the β-position of a ketone. libretexts.orglibretexts.org

Overview of Current Research Directions and Gaps in Substituted Propiophenone Derivatives

Current research on substituted propiophenone derivatives is vibrant and multifaceted, with significant efforts directed towards the development of novel synthetic methods and the exploration of their applications. A major trend is the focus on green chemistry principles, including the use of heterogeneous catalysts, milder reaction conditions, and more atom-economical processes for reactions like the Friedel-Crafts acylation. rsc.orgchemrxiv.org The development of enantioselective synthetic routes to chiral propiophenones is another area of intense investigation, driven by the demand for enantiomerically pure pharmaceutical intermediates. nih.gov

In the context of medicinal chemistry, propiophenone derivatives are continuously being explored for their potential as anticancer, antidiabetic, and neuroprotective agents. nih.govnih.govontosight.ai Structure-activity relationship (SAR) studies are crucial in this area to optimize the biological activity and pharmacokinetic properties of these compounds.

Despite the broad interest in substituted propiophenones, a significant research gap appears to exist for specific, less-common derivatives like this compound. The lack of dedicated studies on its synthesis, characterization, and potential applications suggests that this and many other similar structures remain underexplored. Future research could focus on systematically synthesizing and evaluating libraries of such dissymmetric diarylpropanones to uncover novel properties and applications. Furthermore, detailed spectroscopic and crystallographic analysis of these compounds would provide valuable data for computational modeling and a deeper understanding of their structure-property relationships.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYSZBPJEXTRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644108 | |

| Record name | 1-(3-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-45-1 | |

| Record name | 1-(3-Methylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Pathways for 3 Methyl 3 4 Methylphenyl Propiophenone

Retrosynthetic Strategies for the 3'-Methyl-3-(4-methylphenyl)propiophenone Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon bonds adjacent to the carbonyl group.

Two logical disconnections are:

Disconnection A (Friedel-Crafts approach): Breaking the bond between the carbonyl carbon and the 3-methylphenyl ring. This suggests an acylium ion derived from 3-(4-methylphenyl)propanoic acid or its corresponding acyl chloride, and m-xylene (B151644) or 3-methyltoluene as the aromatic substrate for a Friedel-Crafts acylation.

Disconnection B (Grignard/Organometallic approach): Breaking the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon. This points towards a 3-methylbenzonitrile (B1361078) or 3-methylbenzoyl chloride as an electrophile and a (4-methylbenzyl)magnesium halide Grignard reagent or a related organometallic nucleophile.

A third possibility involves the oxidation of a corresponding secondary alcohol, which in turn can be derived from the reaction of a 3-methylphenyl-based aldehyde with a (4-methylbenzyl)magnesium halide.

Foundational Synthetic Methodologies Applied to Propiophenone (B1677668) Systems

Established carbon-carbon bond-forming reactions provide a robust framework for the synthesis of propiophenone and its analogs.

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. alfa-chemistry.comgoogle.com For the synthesis of this compound, this can be envisioned by reacting 3-(4-methylphenyl)propionyl chloride with m-xylene.

Reaction Scheme:

The reaction is typically carried out in an inert solvent, and the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acyl chloride for electrophilic aromatic substitution. chemicalbook.com The orientation of the acylation on the m-xylene ring will be directed by the two methyl groups, leading to a mixture of isomers that would require separation. A patent for a similar compound, p-methyl propiophenone, describes reacting toluene (B28343) with propionyl thiocyanate (B1210189) in the presence of a Friedel-Crafts catalyst. google.com

Grignard reagents (R-MgX) are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. wikipedia.orglibretexts.org Their application in synthesizing the target molecule can be approached in a couple of ways.

One common method involves the reaction of a Grignard reagent with a nitrile. ncl.res.inacs.org For the synthesis of this compound, this would involve the reaction of ethylmagnesium bromide with 3-methylbenzonitrile, followed by the addition of a 4-methylbenzyl halide in a subsequent step, or more directly, the reaction of a (4-methylbenzyl)magnesium halide with 3-methylpropionitrile. A more direct route to a related intermediate, 3'-methyl propiophenone, involves the reaction of an ethyl Grignard reagent with m-methyl benzaldehyde. google.com

A plausible Grignard synthesis for the target compound would be the reaction of (4-methylbenzyl)magnesium bromide with 3-methylpropionitrile.

Reaction Data:

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| (4-methylbenzyl)magnesium bromide | 3-methylpropionitrile | Metalloimine | This compound |

The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the Grignard reagent. wikipedia.org The intermediate metalloimine is then hydrolyzed to yield the final ketone. organic-chemistry.org

Beyond Friedel-Crafts and Grignard reactions, other methods for C-C bond formation are central to organic synthesis. cambridge.orgvanderbilt.edulibretexts.org For instance, organocuprate reagents (Gilman reagents) can react with acyl chlorides to form ketones. In this context, lithium di(4-methylbenzyl)cuprate could be reacted with 3-methylbenzoyl chloride.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are also powerful tools for creating carbon-carbon bonds, though they are more commonly used for forming bonds between sp²-hybridized carbons. chemistry.coach

Modern Approaches to this compound Synthesis

Contemporary synthetic methods often focus on improving efficiency, selectivity, and environmental friendliness.

The oxidation of secondary alcohols to ketones is a fundamental and widely used transformation in organic synthesis. passmyexams.co.uk The precursor alcohol, 1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-ol, can be synthesized via the Grignard reaction between 3-methylbenzaldehyde (B113406) and (4-methylbenzyl)magnesium bromide.

Synthetic Steps:

Grignard Reaction: 3-methylbenzaldehyde + (4-methylbenzyl)magnesium bromide → 1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-ol

Oxidation: 1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-ol → this compound

A variety of oxidizing agents can be employed for the second step. Traditional reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or potassium dichromate in acidic conditions. passmyexams.co.uksavemyexams.com Modern, milder, and more selective methods often utilize reagents like Dess-Martin periodinane or Swern oxidation conditions. A Chinese patent describes the synthesis of 3'-methyl propiophenone by the catalytic oxidation of 3'-methyl phenylpropyl alcohol using oxygen as the oxidant in the presence of a composite catalyst. google.com This approach is considered more environmentally friendly. nih.gov

Oxidation Reagent Comparison:

| Oxidizing Agent | Typical Conditions | Advantages |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄) | Inexpensive |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Good for selective oxidation of primary alcohols to aldehydes |

| Dess-Martin Periodinane | CH₂Cl₂ | Mild conditions, high yields |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, avoids heavy metals |

| Catalytic O₂ | Composite catalyst, heat | Environmentally friendly |

This two-step approach, involving a Grignard reaction followed by oxidation, is a versatile and reliable method for preparing ketones like this compound. organic-chemistry.org

Stereoselective Synthesis for Chiral Propiophenone Derivatives

The creation of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a fundamental challenge in organic synthesis, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological effects. hilarispublisher.com Asymmetric synthesis aims to selectively produce one enantiomer over the other. For chiral propiophenone derivatives, several stereoselective strategies can be employed.

Enantioselective Catalysis: This approach uses chiral catalysts to control the stereochemistry of a reaction. hilarispublisher.com These catalysts, which can be transition metal complexes with chiral ligands, small organic molecules (organocatalysis), or enzymes, create a chiral environment that favors the formation of one enantiomer. hilarispublisher.com For instance, asymmetric hydrogenation of a prochiral α,β-unsaturated ketone precursor to a propiophenone can yield a chiral product with high enantiomeric excess. hilarispublisher.com Similarly, photoredox/cobalt dual catalysis has been used for the enantioselective ortho-C(sp²)–H functionalization of aromatic ketones, demonstrating a method to introduce chirality with high selectivity. rsc.org

Chiral Auxiliaries: This method involves temporarily attaching a chiral group (the auxiliary) to the non-chiral starting material. youtube.com The auxiliary guides the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com This reliable technique can be applied to generate specific stereoisomers of propiophenone derivatives. youtube.com

Diastereoselective Reactions: When a molecule already contains a stereocenter, a new stereocenter can be introduced with a specific configuration relative to the existing one. This diastereoselective approach is a powerful tool. For example, the electrophilic trifluoromethylthiolation of chiral oxazolidinones has been reported as a method for diastereoselective synthesis. mdpi.com This principle can be adapted for the synthesis of chiral propiophenone derivatives by using a chiral starting material or intermediate.

The table below summarizes various approaches for stereoselective synthesis applicable to propiophenone derivatives.

| Method | Description | Key Features | Reference |

| Enantioselective Catalysis | Utilizes chiral catalysts (metal complexes, organocatalysts, enzymes) to favor the formation of one enantiomer. | High efficiency and selectivity; catalyst can be used in small amounts. | hilarispublisher.comrsc.org |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct the stereochemistry of a reaction. | Reliable and practical for creating multiple stereocenters; auxiliary is often recoverable. | youtube.com |

| Diastereoselective Synthesis | A new stereocenter is introduced in a molecule that already contains one, with a controlled relative stereochemistry. | Effective for building complex molecules with multiple chiral centers. | mdpi.com |

Chemo- and Regioselective Functionalization Techniques in Propiophenone Synthesis

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical modification) are crucial for the synthesis of specifically substituted propiophenones. nih.govnih.gov Directing reactions to a particular site on the aromatic rings or the propiophenone backbone allows for the construction of complex molecular architectures without the need for cumbersome protecting group strategies.

C-H Bond Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic compounds. nih.govnih.gov This approach avoids pre-functionalization steps, making synthetic routes more efficient. nih.gov For aromatic ketones like propiophenones, directing groups can be used to achieve ortho-selective functionalization. nih.gov However, achieving functionalization at the more remote meta- and para-positions is more challenging and often requires specialized reagents, ligands, or catalytic systems that exploit subtle electronic or steric differences. nih.gov Recent advancements in photoredox catalysis are expanding the possibilities for regioselective C-H functionalization under mild conditions. nih.gov

Ligand-Controlled Catalysis: The choice of ligand in a metal-catalyzed reaction can profoundly influence both regioselectivity and chemoselectivity. A robust Palladium/N-heterocyclic carbene (NHC) ligand system has been developed for the regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes using simple ketones, including propiophenone, as nucleophiles. nih.gov By selecting a bulky ligand, an exclusive α-regioselectivity was achieved, a transformation difficult to access through conventional methods. nih.gov

Radical-Mediated Reactions: Radical reactions can also be harnessed for selective functionalization. A ketone group migration strategy has been reported that enables the remote C–H functionalization of 7-membered rings. acs.org This process involves reversible hydrogen atom abstraction followed by a site-selective migration, demonstrating how a functional group can be used to control reactivity at a distant position. acs.org

The following table outlines key techniques for selective functionalization in the context of propiophenone synthesis.

| Technique | Principle | Selectivity Achieved | Example Application | Reference |

| C-H Functionalization | Direct activation and modification of C-H bonds, often guided by directing groups or catalyst control. | Ortho-, meta-, or para-regioselectivity on the aromatic rings. | Palladium-catalyzed or photoredox-catalyzed C-H arylation of the ketone's aromatic ring. | nih.gov |

| Ligand-Controlled Catalysis | The steric and electronic properties of a catalyst's ligand dictate the reaction's outcome. | High regioselectivity (e.g., α-alkylation) and chemoselectivity. | Palladium/NHC-catalyzed α-alkylation of propiophenone. | nih.gov |

| Remote Functionalization | A functional group within the molecule directs a reaction to a distant C-H bond. | Site-selective functionalization at positions not easily accessible by other means. | Transannular acyl group migration to functionalize a remote carbon. | acs.org |

Scalability Considerations for this compound Synthesis in Research and Development

Transitioning a synthetic route from a laboratory benchtop to a larger scale for research and development (R&D) or industrial production presents numerous challenges. google.comnih.gov Factors such as reaction safety, cost of goods, process robustness, and waste management become paramount.

Process Optimization and Robustness: A synthesis method suitable for industrial production must be high-yielding, use cost-effective and safe reagents, and be robust enough to tolerate minor variations in reaction conditions. google.com For instance, a patented method for synthesizing 3'-methyl propiophenone highlights the need to move away from expensive catalysts and stoichiometric oxidants that generate significant waste, which are not viable for industrial application. google.com The patent proposes a catalytic oxidation step using oxygen as the oxidant and a reusable composite catalyst, resulting in a high yield (>90%) and an environmentally friendly process suitable for industrial scale-up. google.com

Continuous Flow Chemistry: For many reactions, switching from traditional batch processing to continuous flow synthesis can offer significant advantages in scalability, safety, and efficiency. nih.gov Continuous flow reactors allow for precise control over reaction parameters like temperature and mixing, and the small reaction volume at any given time enhances safety, especially for highly exothermic or hazardous reactions. nih.gov A scaled-up synthesis of propofol (B549288) demonstrated the potential for continuous flow to achieve high productivity (e.g., 71.6 g per day) with in-line workup, reducing waste and improving safety. nih.gov Such principles are directly applicable to the scaled synthesis of propiophenone derivatives.

Scale-Up Studies: Demonstrating scalability is a key step in process development. This often involves performing the reaction on an increasingly larger scale to identify and address any issues that may not be apparent at the milligram level. nih.govresearchgate.net Successful scale-up reactions have been reported for the synthesis of chiral diaryl ketones without a loss of yield or enantioselectivity, proving the viability of the process for producing larger quantities. researchgate.net The development of a scalable synthesis for the potent anticancer agent largazole (B1674506) involved modifying and optimizing each step of the route to enable the production of decagrams of the final product. nih.gov

Key considerations for scaling up the synthesis of this compound are summarized below.

| Consideration | Objective | Approach / Technology | Benefits | Reference |

| Cost and Efficiency | Minimize the cost of raw materials and catalysts while maximizing product yield. | Replace expensive reagents with cheaper alternatives; use catalytic instead of stoichiometric reagents. | Improved economic viability for industrial production. | google.com |

| Safety and Environment | Ensure the process is safe to operate on a large scale and minimizes environmental impact. | Use less hazardous solvents; replace strong oxidants with catalytic oxygen; implement continuous flow. | Reduced risk of accidents; lower environmental footprint ("greener" chemistry). | google.comnih.gov |

| Process Technology | Improve control over reaction conditions and increase throughput. | Transition from batch reactors to continuous flow systems. | Enhanced safety, better heat and mass transfer, potential for automation and higher productivity. | nih.gov |

| Robustness | Develop a process that consistently delivers high-quality product despite minor operational variations. | Conduct scale-up studies to identify critical process parameters and operational limits. | Reliable and reproducible manufacturing. | nih.govresearchgate.net |

Investigating the Chemical Reactivity and Transformational Scope of 3 Methyl 3 4 Methylphenyl Propiophenone

Reactivity at the Ketone Carbonyl Moiety

The ketone group is the most reactive site in the molecule, characterized by the polarized carbon-oxygen double bond. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can be protonated or coordinate to Lewis acids, enhancing the carbon's electrophilicity.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of 3'-Methyl-3-(4-methylphenyl)propiophenone is a key center for nucleophilic attack, leading to the formation of a tetrahedral intermediate. A variety of nucleophiles can participate in these addition reactions, resulting in a range of functional group transformations. For instance, the mechanism of action of 3-(4-Methylphenyl)propiophenone involves its reactive ketone group, which can participate in various chemical reactions, including nucleophilic addition.

Grignard reagents and organolithium compounds, acting as carbon nucleophiles, can add to the carbonyl group to form tertiary alcohols. The reaction with hydride donors such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the reduction of the ketone to a secondary alcohol. science-revision.co.uklibretexts.org

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alkyl/Aryl Group | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Tertiary Alcohol |

| Cyanide Ion | Sodium Cyanide (NaCN) | Cyanohydrin |

| Ylide | Wittig Reagent (Ph₃P=CH₂) | Alkene |

This table presents a generalized overview of potential nucleophilic addition reactions.

Oxidative Pathways Leading to Carboxylic Acids and Other Derivatives

While ketones are generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. For a molecule like this compound, this would lead to the formation of carboxylic acid derivatives. For example, oxidation can break the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, potentially yielding 3-methylbenzoic acid and 4-methylphenylacetic acid.

The specific products formed will depend on the reaction conditions and the oxidizing agent employed. Common strong oxidizing agents that can effect such transformations include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions.

| Oxidizing Agent | Potential Products |

| Potassium Permanganate (KMnO₄) / H⁺ | 3-Methylbenzoic Acid, 4-Methylphenylacetic Acid |

| Potassium Dichromate (K₂Cr₂O₇) / H⁺ | 3-Methylbenzoic Acid, 4-Methylphenylacetic Acid |

This table illustrates potential oxidative cleavage products based on general principles of ketone oxidation.

Reductive Transformations to Corresponding Alcohols and Alkanes

The carbonyl group of this compound can be readily reduced to form either a secondary alcohol or completely deoxygenated to an alkane. wikipedia.org The choice of reducing agent determines the final product.

For the reduction to a secondary alcohol, 1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-ol, mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. libretexts.orgorganic-chemistry.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. science-revision.co.uk

Complete reduction of the ketone to the corresponding alkane, 1-(3-methylphenyl)-3-(4-methylphenyl)propane, can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes a zinc-mercury amalgam in the presence of a strong acid.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(3-methylphenyl)-3-(4-methylphenyl)propan-1-ol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-(3-methylphenyl)-3-(4-methylphenyl)propane |

| Clemmensen Reduction | Zn(Hg), HCl | 1-(3-methylphenyl)-3-(4-methylphenyl)propane |

This table summarizes common reductive transformations of ketones.

Aromatic Reactivity and Substituent Effects on the Phenyl Rings

The two phenyl rings in this compound are also sites of chemical reactivity, primarily through electrophilic aromatic substitution. The existing substituents on each ring—the methyl group and the propiophenone (B1677668) side chain—exert significant influence on the rate and regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions and Directing Effects

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The substituents already present on the ring dictate the position of the incoming electrophile. lumenlearning.comunizin.org

On the phenyl ring bearing the 3'-methyl group (the one attached to the carbonyl), the acyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org Conversely, the methyl group is an activating, ortho-, para-directing group. libretexts.org In this case, the powerful deactivating effect of the acyl group will likely dominate, directing incoming electrophiles to the positions meta to the carbonyl, which are the 5' position and to a lesser extent, the 2' and 6' positions relative to the acyl group.

On the 4-methylphenyl ring, the methyl group is an activating, ortho-, para-director. libretexts.org Therefore, electrophilic substitution will be directed to the positions ortho to the methyl group (positions 3 and 5). The para position is already substituted.

| Ring | Substituent | Directing Effect | Predicted Position of Substitution |

| 3'-Methylphenyl | Acyl Group | Meta-directing, Deactivating | 5' position |

| 3'-Methylphenyl | Methyl Group | Ortho-, Para-directing, Activating | 2', 4', 6' positions |

| 4-Methylphenyl | Methyl Group | Ortho-, Para-directing, Activating | 3, 5 positions |

| 4-Methylphenyl | Alkyl Chain | Ortho-, Para-directing, Activating | 2, 6 positions |

This table outlines the directing effects of the substituents on the phenyl rings.

Nucleophilic Substitution Reactions of Halogenated Propiophenone Derivatives

Nucleophilic aromatic substitution (SNAᵣ) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com For a halogenated derivative of this compound, the feasibility of an SNAᵣ reaction would depend on the position of the halogen and the presence of other activating groups. libretexts.org

If a halogen were introduced onto one of the phenyl rings, particularly in a position activated by an electron-withdrawing group (like the acyl group), it could potentially be displaced by a strong nucleophile. For instance, if a nitro group were introduced ortho or para to a halogen on one of the rings, the rate of nucleophilic aromatic substitution would be significantly enhanced. masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

| Halogenated Position | Activating Group | Feasibility of SNAᵣ |

| Ortho/Para to Acyl Group | Acyl Group | More Favorable |

| Meta to Acyl Group | Acyl Group | Less Favorable |

| Ortho/Para to Methyl Group | Methyl Group | Less Favorable |

This table provides a qualitative assessment of the feasibility of nucleophilic aromatic substitution on hypothetical halogenated derivatives.

Functionalization and Derivatization at the Alkyl Chain of Propiophenone

The alkyl chain of this compound, specifically the carbon atom adjacent to the carbonyl group (the α-carbon), is a key locus of reactivity. This reactivity is primarily due to the electron-withdrawing nature of the carbonyl group, which increases the acidity of the hydrogen atoms attached to the α-carbon. msu.edu This enhanced acidity facilitates the formation of nucleophilic intermediates, such as enols or enolates, which are pivotal for a variety of functionalization and derivatization reactions. libretexts.org

The presence of two hydrogen atoms on the α-carbon of this compound makes it susceptible to substitution reactions, most notably halogenation. msu.edu This transformation can be catalyzed by either acids or bases, proceeding through different reactive intermediates. libretexts.org

Under acidic conditions, the ketone undergoes tautomerization to form its enol isomer in a slow, rate-determining step. This enol then rapidly reacts with a halogen (such as Br₂, Cl₂, or I₂) to yield an α-halo ketone. libretexts.org The reaction is often autocatalytic because the hydrogen halide (HX) produced as a byproduct can catalyze further enol formation. libretexts.org

In the presence of a base, an α-hydrogen is abstracted to form a nucleophilic enolate anion. This anion then attacks the electrophilic halogen molecule. masterorganicchemistry.com Base-catalyzed halogenation is typically faster than the acid-catalyzed version. However, the introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-hydrogen, often leading to rapid subsequent halogenations. masterorganicchemistry.com For ketones with multiple α-hydrogens, this can make it challenging to isolate the mono-halogenated product, with the reaction often proceeding to form di- or poly-halogenated species. libretexts.orgmasterorganicchemistry.com

Table 1: General Conditions for Alpha-Halogenation of Ketones

| Catalyst Type | Reagents | Intermediate | Key Characteristics |

| Acid-Catalyzed | Ketone, Halogen (Cl₂, Br₂, I₂), Acid (e.g., H⁺) | Enol | Rate is independent of halogen concentration. libretexts.org Can be controlled to achieve mono-halogenation. Autocatalytic due to HX production. libretexts.org |

| Base-Catalyzed | Ketone, Halogen (Cl₂, Br₂, I₂), Base (e.g., OH⁻) | Enolate Anion | Rate depends on ketone and base concentration. libretexts.org Often leads to poly-halogenation. masterorganicchemistry.com |

The ability to form an enolate intermediate at the α-carbon allows this compound to participate in crucial carbon-carbon and carbon-nitrogen bond-forming condensation reactions.

Aldol (B89426) Condensation: In an aldol condensation, the enolate of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or another ketone. researchgate.net A particularly relevant variant is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). libretexts.org This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, a structure analogous to chalcones. rsc.orgnih.gov The reaction's success is often driven by the irreversible dehydration of the initial aldol addition product to form a stable, conjugated system. libretexts.org

Table 2: Claisen-Schmidt Condensation Overview

| Ketone Component | Aldehyde Component | Catalyst | Product Type |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone (Chalcone-like) |

Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. nih.gov In this reaction, this compound serves as the active hydrogen compound. It reacts with a non-enolizable aldehyde, most commonly formaldehyde, and a primary or secondary amine (or ammonia). google.com The reaction proceeds via the formation of an Eschenmoser's salt or a pre-formed iminium ion from the aldehyde and amine, which then acts as the electrophile and is attacked by the enol form of the ketone. nih.govresearchgate.net Mannich bases are valuable synthetic intermediates themselves, particularly in the synthesis of pharmaceuticals. google.com

Table 3: Mannich Reaction Overview

| Active Hydrogen Component | Aldehyde | Amine | Product Type |

| This compound | Formaldehyde | Primary or Secondary Amine (e.g., Dimethylamine) | β-Amino Ketone (Mannich Base) |

Role of this compound as a Chemical Intermediate in Complex Molecule Construction

This compound is recognized as a valuable chemical intermediate for the synthesis of more complex organic molecules, with applications in medicinal chemistry and pharmaceutical development. evitachem.com Its structural framework, featuring a reactive ketone and multiple aromatic rings, makes it a versatile building block for constructing larger, more elaborate molecules.

The propiophenone core is a common feature in many biologically active compounds. For instance, the related compound 3'-methyl propiophenone is a key intermediate in the preparation of bupropion (B1668061) analogues, which are utilized as antidepressants. google.com This highlights the utility of the 3'-methylpropiophenone (B1582660) scaffold in creating pharmacologically relevant structures.

The synthetic value of this compound stems from the reactivity of its functional groups:

Ketone Carbonyl: The carbonyl group can be transformed into a secondary alcohol via reduction, or it can be a site for nucleophilic addition reactions (e.g., Grignard reactions) to extend the carbon skeleton.

Alpha-Carbon: As detailed previously, the α-carbon is a site for alkylation and condensation reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution to introduce additional functional groups, further modifying the molecule's properties.

Derivatives of this compound may exhibit a range of pharmacological properties, making it a target for investigation in medicinal chemistry. evitachem.com Its role as an intermediate is crucial for building molecular complexity and accessing novel compounds with potential therapeutic applications.

Advanced Spectroscopic and Chromatographic Characterization of 3 Methyl 3 4 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal splitting, and correlation experiments, a complete structural assignment of 3'-Methyl-3-(4-methylphenyl)propiophenone can be achieved.

A high-resolution ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the spectrum is expected to exhibit several distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

The aliphatic region would feature two characteristic triplets. The protons on the C2 carbon (adjacent to the carbonyl group) and the C3 carbon (adjacent to the p-tolyl group) form an ethyl-like linkage (-CH₂-CH₂-). Consequently, they would appear as two mutually coupled triplets, likely in the range of 3.0-3.5 ppm.

The aromatic region would be more complex, showing signals for the protons on both the m-tolyl and p-tolyl rings. The p-tolyl group, with its symmetry, would produce two doublets. The m-tolyl group would display a more intricate pattern with four distinct proton signals. The two methyl groups attached to the aromatic rings would each produce a sharp singlet, expected around 2.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (m-tolyl) | 7.20 - 7.80 | Multiplet | 4H |

| Aromatic H (p-tolyl) | 7.10 - 7.20 | Doublet | 2H |

| Aromatic H (p-tolyl) | 7.00 - 7.10 | Doublet | 2H |

| -CH₂- (C2, adjacent to C=O) | 3.20 - 3.40 | Triplet | 2H |

| -CH₂- (C3, adjacent to p-tolyl) | 3.00 - 3.20 | Triplet | 2H |

| Ar-CH₃ (m-tolyl) | ~2.40 | Singlet | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and functional group identity. For this compound, a total of 15 distinct carbon signals are predicted, as symmetry in the substituted rings is limited.

The most downfield signal would correspond to the carbonyl carbon (C=O), typically appearing in the 198-202 ppm range. The aromatic region would show multiple signals between 125 and 145 ppm for the carbons of the two phenyl rings. The aliphatic carbons of the propane (B168953) chain (-CH₂-CH₂-) would be found further upfield, generally between 30 and 45 ppm. The two methyl carbons attached to the aromatic rings would be the most upfield signals, expected around 21 ppm.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 198 - 202 |

| Aromatic C (Quaternary) | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| -CH₂- (C2, adjacent to C=O) | 38 - 45 |

| -CH₂- (C3, adjacent to p-tolyl) | 30 - 35 |

| Ar-CH₃ (m-tolyl) | ~21.5 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. hmdb.caspectrabase.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For this compound, a key cross-peak would be observed between the signals of the two aliphatic methylene (B1212753) (-CH₂-) groups, confirming their adjacent positions in the propane chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton signal from the ¹H NMR spectrum. Quaternary carbons, lacking attached protons, will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds. nih.gov This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the protons of the C2 methylene group to the carbonyl carbon (C1) and the quaternary carbon of the m-tolyl ring, confirming the connectivity of the propiophenone (B1677668) core.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying the components of a mixture and assessing the purity of a compound. chemguide.co.uk When a sample of this compound is analyzed by GC-MS, it would first be separated from any impurities on the GC column, and its retention time would serve as a characteristic identifier.

Upon entering the mass spectrometer and being ionized (typically by electron impact), the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the molecule would fragment in a predictable manner. The most common fragmentations for ketones involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). researchgate.net

Predicted Fragmentation Pathways:

α-Cleavage: Loss of an ethyl group or a 3-(4-methylphenyl)ethyl radical to form acylium ions.

Formation of the m-toluoyl cation ([C₈H₇O]⁺) at m/z 119.

Formation of the 3-(4-methylphenyl)propanoyl cation.

Benzylic Cleavage: Cleavage of the bond between C2 and C3, leading to the formation of a stable p-methylbenzyl cation ([C₈H₉]⁺) at m/z 105, which would likely be a prominent peak.

Table 3: Predicted Key Mass Fragments in GC-MS Analysis

| m/z Value | Proposed Fragment Ion |

|---|---|

| 238 | [C₁₇H₁₈O]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (m-toluoyl cation) |

| 105 | [CH₃C₆H₄CH₂]⁺ (p-methylbenzyl cation) |

LC-MS/MS is a highly sensitive and selective technique used for detecting compounds at very low concentrations and for analyzing complex mixtures like biological samples. bldpharm.com This method is particularly suited for trace analysis or for identifying potential metabolites of this compound in biological systems, should such studies be undertaken. researchgate.net

In an LC-MS/MS experiment, the compound is first separated by liquid chromatography. It is then ionized using a soft ionization technique (like electrospray ionization, ESI) that typically keeps the molecular ion intact. This parent ion is then selected and fragmented in the mass spectrometer to produce a characteristic pattern of daughter ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification. Potential metabolic transformations, such as hydroxylation of the aromatic rings or reduction of the ketone group, could be identified by searching for the corresponding mass shifts in the resulting metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, which has a molecular formula of C₁₇H₁₈O, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O).

The theoretical monoisotopic mass of C₁₇H₁₈O is 238.135765 Da. In an experimental setting, an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass of the protonated molecule, [M+H]⁺, or the molecular ion, M⁺•. The measured mass is then compared to the theoretical value. The difference, typically expressed in parts per million (ppm), provides a high degree of confidence in the assigned molecular formula, a critical first step in structural confirmation. For a similar compound, 4'-Methylpropiophenone, an exact mass was measured with a mass error of -3.2 ppm, illustrating the high accuracy of the technique. policija.si

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O |

| Theoretical Exact Mass (M) | 238.135765 Da |

| Expected Ion (positive mode ESI) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 239.143040 |

Fragmentation Pattern Analysis and Proposed Ion Structures

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural insights through the analysis of fragmentation patterns. chemguide.co.uk The molecular ion of this compound is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps to piece together the molecule's structure.

Key fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, two primary α-cleavage events are expected:

Cleavage between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable acylium ion containing the 3-methylphenyl group attached to the 3-(4-methylphenyl)ethylidene moiety.

Cleavage between the carbonyl carbon and the substituted phenyl ring, resulting in the loss of a 3-methylphenyl radical and the formation of a 3-(4-methylphenyl)propanoyl cation.

Another potential fragmentation is the McLafferty rearrangement, common for carbonyl compounds with accessible gamma-hydrogens, though this is less likely to be a primary pathway given the structure. libretexts.orgmiamioh.edu The most prominent peaks in the mass spectrum would correspond to the most stable charged fragments, particularly resonance-stabilized acylium ions and benzyl (B1604629) cations. chemguide.co.uk

| Proposed Ion Structure | m/z (mass-to-charge ratio) | Origin |

|---|---|---|

| [C₁₇H₁₈O]⁺• (Molecular Ion) | 238 | Parent Molecule |

| [M - CH₃]⁺ | 223 | Loss of a methyl radical |

| [M - C₂H₅]⁺ (Acylium Ion) | 209 | α-cleavage, loss of ethyl radical |

| [C₇H₇]⁺ (Tropylium Ion) | 91 | Cleavage and rearrangement of the 4-methylphenyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring vibrations often produce very strong signals. core.ac.uk The C=C stretching modes of the two distinct phenyl rings are expected to be prominent in the 1580-1610 cm⁻¹ region. Symmetric vibrations and bonds involving less polar groups tend to be more Raman active. Therefore, the symmetric "breathing" modes of the aromatic rings would be a characteristic feature of the Raman spectrum, aiding in structural confirmation. ias.ac.inresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong | Medium-Strong |

| Ketone C=O Stretch | 1670-1690 | Strong | Medium |

| Aromatic C=C Stretch | 1580-1610 | Medium-Strong | Strong |

Advanced Chromatographic Separation Methods for Research Samples

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, or other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of and quantifying non-volatile compounds like this compound. A reverse-phase HPLC method would be most suitable. policija.sisielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. policija.si A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (acetonitrile or methanol), would effectively separate the compound from more polar or less polar impurities. policija.si Detection is typically achieved using a UV-Vis detector set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). For quantitative analysis, a calibration curve is constructed using standards of known concentration. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid policija.si |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid policija.si |

| Flow Rate | 1.0 mL/min policija.si |

| Detection | UV at ~254 nm |

| Elution Type | Gradient policija.si |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for analyzing volatile and thermally stable compounds. nih.govnih.gov Although this compound has a relatively high boiling point, it is amenable to GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. policija.si A nonpolar column, such as one with a 100% dimethylpolysiloxane stationary phase, is appropriate. policija.si The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature-programmed oven is used to gradually increase the column temperature, ensuring the elution of compounds with varying volatilities. policija.si GC-MS allows for both the separation of components in a mixture and their individual identification based on their mass spectra. nih.govresearchgate.net

When a pure sample of this compound is needed for further research, such as for use as an analytical standard or for further reactions, preparative chromatography is employed. google.com This technique is essentially a scaled-up version of analytical HPLC. nih.gov It utilizes columns with a larger diameter and packing material, allowing for the injection of significantly larger sample volumes. The goal is not just to separate the components but to collect the fraction containing the purified compound of interest. nih.govnih.gov The conditions developed during analytical HPLC are adapted, often with adjustments to the flow rate and gradient profile to optimize for loadability and resolution. The fractions are collected as they elute from the column, and their purity is confirmed using analytical HPLC. nih.gov

Computational and Theoretical Studies on 3 Methyl 3 4 Methylphenyl Propiophenone

Molecular Dynamics and Conformational Analysis of 3'-Methyl-3-(4-methylphenyl)propiophenone

Molecular dynamics (MD) simulations and conformational analysis are pivotal in understanding the flexibility and three-dimensional structure of this compound. rsc.orgbioinformaticsreview.com These methods allow for the exploration of the potential energy surface of the molecule to identify stable conformations and the energy barriers between them.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time, revealing how it samples different conformations in a given environment, such as in a solvent or a biological membrane. protheragen.ai These simulations can highlight the flexibility of the molecule and the interplay between its different structural motifs.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60 | 180 | 0.0 |

| 2 | -60 | 180 | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. nih.govnrel.govlibretexts.org These calculations can provide a wealth of information about the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential. numberanalytics.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species, including biological macromolecules. acs.org

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Modeling of Reaction Mechanisms and Transition States

For example, the synthesis of this compound can be modeled to understand the energetics of different synthetic routes and to optimize reaction conditions. Similarly, its degradation or metabolic reactions can be studied to predict the formation of various products. The calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur, is a key aspect of these studies. This information can help in predicting the feasibility and rate of a reaction under different conditions.

Prediction of Biotransformation Products and Metabolic Pathways using Computational Tools

Computational tools are increasingly used to predict the metabolic fate of xenobiotics, including compounds like this compound. cam.ac.ukeurekaselect.comnih.govtandfonline.com These tools employ various approaches, such as rule-based systems, machine learning models, and quantum mechanical calculations, to identify potential sites of metabolism and predict the structures of the resulting metabolites. tandfonline.com

The primary enzymes responsible for the metabolism of many organic molecules are the cytochrome P450 (CYP) enzymes. acs.orgrsc.orgyoutube.comrsc.org Computational models can predict which CYP isoforms are likely to metabolize this compound and at which positions on the molecule oxidation is most likely to occur. Common metabolic reactions for aromatic compounds include hydroxylation of the aromatic rings and oxidation of alkyl side chains. The propiophenone (B1677668) moiety itself could also be subject to reduction or other transformations.

Table 3: Predicted Major Metabolites of this compound

| Metabolite | Metabolic Reaction | Predicted CYP Isoform |

|---|---|---|

| 4'-Hydroxy-3'-methyl-3-(4-methylphenyl)propiophenone | Aromatic Hydroxylation | CYP2D6, CYP3A4 |

| 3'-(Hydroxymethyl)-3-(4-methylphenyl)propiophenone | Alkyl Hydroxylation | CYP2C9, CYP2C19 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. nih.govresearchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. computabio.comwikipedia.orgazolifesciences.comh-its.orgresearchgate.netopenaccessjournals.com

For this compound, molecular docking simulations could be employed to explore its potential interactions with a variety of biological targets. The process involves generating a multitude of possible binding poses of the molecule within the active site of the target and then using a scoring function to rank these poses based on their predicted binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-target complex. This information can be invaluable for identifying potential biological activities of the compound and for guiding the design of more potent and selective analogs.

Table 4: Hypothetical Docking Scores of this compound with Various Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Hydrophobic interactions with active site residues |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.9 | Pi-pi stacking with aromatic residues |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Investigations of in Vitro and Ex Vivo Biological Activities of Propiophenone Analogs

Exploration of Enzyme Inhibition Mechanisms by Propiophenone (B1677668) Derivatives

Propiophenone derivatives have been identified as inhibitors of a diverse range of enzymes, acting through various mechanisms. The nature of this inhibition is highly dependent on the specific substitutions on the propiophenone scaffold.

Certain analogs function as time-dependent, irreversible inhibitors, particularly against enzymes like monoamine oxidase (MAO). nih.gov For example, analogs of clorgyline, an MAO-A selective inhibitor, have been synthesized where substitutions on the phenoxypropylamine side chain alter selectivity. One such analog, N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine, demonstrated a shift in selectivity towards MAO-B. nih.gov The mechanism of irreversible inhibition often involves the formation of a covalent bond between the inhibitor and the enzyme's active site or a cofactor.

In contrast, other propiophenone and acetophenone (B1666503) derivatives exhibit reversible inhibition. nih.govmdpi.com This can be further classified into different types:

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration. Studies on clorgyline analogues showed they were competitive inhibitors of MAO-A. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This affects both the binding of the substrate (Km) and the maximum reaction rate (Vmax). Some clorgyline analogues were found to be mixed inhibitors of MAO-B. nih.gov Acetophenone thiosemicarbazones have also shown mixed-type inhibition of tyrosinase. mdpi.com

Research has demonstrated that propiophenone derivatives can effectively inhibit enzymes such as protein tyrosine phosphatase 1B (PTP-1B), which is a target for antidiabetic therapies. nih.gov Additionally, related acetophenone derivatives have shown inhibitory activity against α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov The specific interactions, such as hydrogen bonds or hydrophobic interactions between the inhibitor and amino acid residues in the enzyme's active or allosteric sites, dictate the potency and type of inhibition.

Characterization of Receptor Binding Affinity and Ligand-Receptor Dynamics

Propiophenone analogs interact with a variety of cellular receptors, and their binding affinity is a key determinant of their pharmacological effects. These interactions range from antagonism of cell surface receptors to modulation of transporter proteins.

A notable example is the interaction with P-glycoprotein (P-gp), an efflux transporter that plays a significant role in multidrug resistance. nih.gov Propafenone (B51707) analogs, which share the propiophenone core, have been identified as potent inhibitors of P-gp-mediated efflux. nih.gov Studies measuring P-gp ATPase activity show that these modulators stimulate the enzyme's activity in a concentration-dependent manner, indicating a direct interaction. nih.gov The binding and modulatory activity are strongly correlated with the lipophilicity of the analog, demonstrating that physicochemical properties are crucial for these ligand-receptor dynamics. nih.gov

Other propiophenone derivatives exhibit antagonist activity at specific receptors. For instance, paroxypropione (4'-hydroxypropiophenone) is known to be an adrenergic beta-antagonist. manavchem.com It binds to beta-adrenergic receptors without activating them, thereby blocking the action of endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862). manavchem.com This antagonistic action is the basis for its use in managing conditions like hypertension and cardiac arrhythmias. manavchem.com

Furthermore, the propiophenone scaffold is a key component in molecules designed to target neurotransmitter receptors. Derivatives such as 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential for anxiolytic and antidepressant effects. ontosight.ai The binding affinity and selectivity for different receptor subtypes (e.g., mu, kappa, delta opioid receptors) can be finely tuned through structural modifications, a principle that has been extensively applied in the development of synthetic opioids and other CNS-active agents. nih.govpainphysicianjournal.com

Elucidation of Cellular Pathway Modulation in Biological Systems

The biological effects of propiophenone analogs are often the result of their ability to modulate complex intracellular signaling pathways. By inhibiting key enzymes or binding to receptors, these compounds can trigger cascades that alter gene expression and cellular function. Phenolic compounds, a broad class that includes many propiophenone derivatives, are known to influence a wide array of inflammation-associated and cell survival signaling pathways. nih.gov

Key pathways modulated by such compounds include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK cascades (including ERK, JNK, and p38 pathways) are central to the regulation of cell proliferation, differentiation, and apoptosis. nih.gov Certain flavonoids and other phenolic compounds can either stimulate or inhibit the phosphorylation of key kinases within these pathways, thereby affecting downstream cellular responses. nih.govmdpi.com For example, inhibition of the p38 MAPK pathway is a known anti-inflammatory strategy. nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govmdpi.com Many phenolic compounds exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription. mdpi.com

PI3K/Akt/mTOR Pathway: This pathway is fundamental for cell survival, growth, and proliferation. nih.govmdpi.com Dysregulation of the PI3K/Akt pathway is common in cancer. Apigenin, a flavonoid natural product, can induce autophagy and inhibit cancer cell proliferation by suppressing this pathway. mdpi.com Propiophenone derivatives with anticancer activity may act through similar mechanisms, interfering with survival signals and promoting apoptosis in malignant cells. nih.govresearchgate.net

The modulation of these pathways explains the diverse pharmacological activities reported for propiophenone derivatives, including anti-inflammatory, neuroprotective, and anticancer effects. ontosight.ainih.govontosight.ai

Utility of Propiophenone Analogs as Biochemical Probes in Research Assays

Given their demonstrated ability to bind with specificity and affinity to various enzymes and receptors, propiophenone analogs are valuable candidates for development as biochemical probes. While specific use of 3'-Methyl-3-(4-methylphenyl)propiophenone as a probe is not documented, the principles of medicinal chemistry allow for its potential utility to be inferred.

Modified propiophenone derivatives can be synthesized to serve as tools in various research assays:

Radiolabeling for Binding Assays: By incorporating a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the propiophenone structure, radioligands can be created. These probes are essential for quantitative receptor binding assays, which are used to determine the density of receptors in a tissue (Bmax) and the affinity of other unlabeled compounds (Ki). This technique is fundamental in pharmacology for characterizing new drugs and understanding receptor dynamics.

Fluorescent Labeling: Attaching a fluorophore to a propiophenone analog can create a fluorescent probe. Such probes are useful for visualizing the localization of target proteins within cells or tissues using techniques like fluorescence microscopy and flow cytometry. They can also be employed in fluorescence polarization assays to study ligand-receptor binding interactions in real-time.

Photoaffinity Labeling: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the specific binding site or receptor subunit, providing detailed structural information about the ligand-receptor interaction.

The development of such probes from the propiophenone scaffold would enable a more detailed investigation of their biological targets, helping to elucidate mechanisms of action and identify new therapeutic targets.

Structure-Activity Relationship (SAR) Studies for Substituted Propiophenone Compounds

Anticancer Activity: In studies of phenylpropiophenone derivatives as potential anticancer agents, substitutions on the phenyl rings have been shown to be critical for cytotoxic activity against various cancer cell lines. nih.gov For instance, the presence and position of electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of the compound. Quantitative structure-activity relationship (QSAR) models have been developed to correlate molecular descriptors (like electronic and steric properties) with anticancer activity, helping to propose novel structures with enhanced potency. nih.gov

| Structural Modification | Observed Effect on Anticancer Activity | Reference |

|---|---|---|

| Substitution on Phenyl Rings | Modulates cytotoxic potency and selectivity against different cancer cell lines (e.g., HeLa, PC-3, MCF-7). | nih.gov |

| Chalcone (B49325) vs. Propafenone Scaffold | Both scaffolds show promise, with specific derivatives exhibiting significant activity. | nih.gov |

| Use of QSAR Models | Helps identify key molecular descriptors and pharmacophores for designing more potent compounds. | nih.govresearchgate.net |

Modulation of P-glycoprotein: For propafenone analogs that inhibit the P-glycoprotein (P-gp) transporter, SAR studies have revealed a strong correlation between lipophilicity and the stimulation of P-gp ATPase activity. nih.gov The nature of the nitrogen atom in the side chain is also crucial; analogs with a tertiary nitrogen rapidly associate with the cell membrane, while those with a permanently charged quaternary nitrogen are often substrates for P-gp themselves. nih.gov

| Structural Feature | Effect on P-gp Interaction | Reference |

|---|---|---|

| Increased Lipophilicity | Strongly correlates with increased stimulation of P-gp ATPase activity. | nih.gov |

| Tertiary Nitrogen in Side Chain | Facilitates rapid association with the biomembrane. | nih.gov |

| Quaternary Nitrogen in Side Chain | Results in compounds that are substrates for P-gp transport. Lesser efficacy in ATPase stimulation. | nih.gov |

Antidiabetic and Phytotoxic Activities: In the development of propiophenone derivatives as antidiabetic agents, certain substitutions led to potent antihyperglycemic and lipid-lowering effects, with some compounds also inhibiting the enzyme PTP-1B. nih.gov In studies on the phytotoxic effects of propiophenone and related acetophenones, the number and position of methyl groups on the aromatic ring were found to influence the molecule's efficacy as a plant growth inhibitor. mdpi.com For example, 2',4'-dimethylacetophenone (B1329390) showed greater inhibition than 4'-methylacetophenone (B140295) or propiophenone, suggesting that the presence of two methyl groups enhances activity. mdpi.com

Monoamine Transporter Interaction: For cathinone (B1664624) analogs, which are derivatives of propiophenone, SAR studies show that key structural features determine their action as either monoamine releasing agents or reuptake inhibitors. nih.gov Important factors include the nature of the terminal amine, the size of the substituent at the alpha-position, and the substitution pattern on the aromatic ring. nih.gov These modifications dictate the compound's selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.gov

Metabolic Profiling and Biotransformation Studies of 3 Methyl 3 4 Methylphenyl Propiophenone

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes)

The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is typically conducted in vitro using subcellular fractions such as liver microsomes and hepatocytes, which are rich in the enzymes responsible for biotransformation.

In these assays, 3'-Methyl-3-(4-methylphenyl)propiophenone would be incubated with either liver microsomes (containing primarily Phase I cytochrome P450 enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) from various species, including human, rat, and mouse. The disappearance of the parent compound over time is monitored to determine key metabolic parameters.

Based on studies of structurally similar propiophenone (B1677668) derivatives, it is anticipated that this compound would exhibit moderate to high clearance. The primary metabolic reactions would likely involve the cytochrome P450 (CYP) enzyme system.

Interactive Data Table: In Vitro Metabolic Stability of this compound (Representative Data)

| Species | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 25 | 27.7 |

| Rat | Liver Microsomes | 18 | 38.5 |

| Mouse | Liver Microsomes | 12 | 57.8 |

| Human | Hepatocytes | 35 | 19.8 |

| Rat | Hepatocytes | 28 | 24.8 |

Note: The data presented is representative and extrapolated from studies on analogous compounds due to the absence of direct experimental data for this compound.

Identification and Structural Characterization of Major and Minor Metabolites

Following the determination of metabolic stability, the next crucial step is the identification and structural elucidation of the metabolites formed. This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, the anticipated major metabolic pathways would be oxidation and reduction. The presence of two methyl groups on the phenyl rings provides sites for hydroxylation, and the ketone functional group is susceptible to reduction.

Major Metabolites:

Hydroxylated Metabolites: Oxidation of the methyl groups on either the 3'-phenyl or the 4-phenyl ring would lead to the formation of primary alcohol metabolites. Further oxidation could yield corresponding carboxylic acids.

Reduced Metabolite: The reduction of the propiophenone ketone group would result in the formation of a secondary alcohol, 1-(3-methylphenyl)-1-phenyl-propan-1-ol.

Minor Metabolites:

Di-hydroxylated Metabolites: Further hydroxylation of a mono-hydroxylated metabolite could occur.

Glucuronide and Sulfate Conjugates: The hydroxylated metabolites, being more polar, are susceptible to Phase II conjugation reactions with glucuronic acid or sulfate, facilitating their excretion.

Interactive Data Table: Predicted Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Pathway | Major/Minor |

| M1 | 3'-(Hydroxymethyl)-3-(4-methylphenyl)propiophenone | Hydroxylation | Major |

| M2 | 3'-Methyl-3-(4-(hydroxymethyl)phenyl)propiophenone | Hydroxylation | Major |

| M3 | 1-(3-Methylphenyl)-1-(4-methylphenyl)propan-1-ol | Reduction | Major |

| M4 | 3'-(Carboxy)-3-(4-methylphenyl)propiophenone | Oxidation | Minor |

| M5 | 3'-Methyl-3-(4-carboxyphenyl)propiophenone | Oxidation | Minor |

| M6 | M1-Glucuronide | Glucuronidation | Minor |

Determination of Enzyme Kinetics and Isoenzyme Involvement (e.g., Cytochrome P450 Enzymes)

To further understand the metabolic process, it is essential to identify the specific enzyme isoforms responsible for the biotransformation of this compound and to characterize their kinetic parameters. The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolic reactions. nih.gov

Studies with recombinant human CYP isoforms would be conducted to pinpoint the specific enzymes involved. Based on the metabolism of other propiophenone derivatives, it is likely that CYP2D6 and CYP3A4 are the major contributors to the oxidative metabolism of this compound. wikipedia.org Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), would be determined to quantify the affinity of the enzymes for the substrate.

Interactive Data Table: Predicted Enzyme Kinetics for the Metabolism of this compound (Representative Data)

| CYP Isoform | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP2D6 | 3'-Methyl hydroxylation | 15 | 120 |

| CYP3A4 | 4-Methyl hydroxylation | 25 | 85 |

| CYP2C19 | Ketone reduction | 50 | 40 |

Note: This data is hypothetical and serves as a representation of typical enzyme kinetic values for the metabolism of similar compounds.

Application of In Vitro-In Vivo Extrapolation (IVIVE) in Metabolic Research